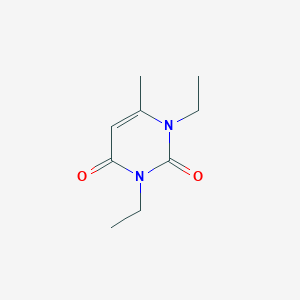

1,3-Diethyl-6-methyluracil

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

Molekularformel |

C9H14N2O2 |

|---|---|

Molekulargewicht |

182.22 g/mol |

IUPAC-Name |

1,3-diethyl-6-methylpyrimidine-2,4-dione |

InChI |

InChI=1S/C9H14N2O2/c1-4-10-7(3)6-8(12)11(5-2)9(10)13/h6H,4-5H2,1-3H3 |

InChI-Schlüssel |

VOUHTHBOMCQORO-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C(=CC(=O)N(C1=O)CC)C |

Herkunft des Produkts |

United States |

State of the Art Spectroscopic and Structural Elucidation of 1,3 Diethyl 6 Methyluracil

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,3-Diethyl-6-methyluracil, NMR provides unambiguous evidence for the placement of the ethyl and methyl substituents on the uracil (B121893) core.

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. The ¹H NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃) on a 400 MHz spectrometer, displays characteristic signals that confirm the presence and connectivity of all proton-bearing groups. jocpr.com

The key findings from the proton NMR analysis are the distinct signals for the two ethyl groups attached to the nitrogen atoms and the methyl group at the C6 position. jocpr.com The spectrum shows two triplets corresponding to the methyl protons (CH₃) of the ethyl groups and two quartets for the methylene (B1212753) protons (CH₂) of these groups, confirming the N-diethyl substitution. jocpr.com A sharp singlet corresponds to the C6-methyl group, and another singlet in the olefinic region is assigned to the C5-proton. jocpr.com

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Signal Type | Number of Protons | Assignment |

|---|---|---|---|

| 1.17 | Triplet | 3H | N-CH₂-CH₃ |

| 1.25 | Triplet | 3H | N-CH₂-CH₃ |

| 2.22 | Singlet | 3H | C6-CH₃ |

| 3.87 | Quartet | 2H | N-CH₂ -CH₃ |

| 3.96 | Quartet | 2H | N-CH₂ -CH₃ |

| 5.57 | Singlet | 1H | C5-H |

Data sourced from JOCPR, 2011. jocpr.com

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would be expected to produce a distinct signal, revealing the presence of the uracil ring carbons, the C6-methyl carbon, and the carbons of the two N-ethyl groups. The expected spectrum would show signals for the two carbonyl carbons (C2 and C4), the olefinic carbons (C5 and C6), and the aliphatic carbons of the ethyl and methyl substituents.

However, a review of the available scientific literature did not yield specific experimental ¹³C NMR data for this compound.

Two-dimensional (2D) NMR techniques are powerful tools for establishing molecular connectivity.

COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between the methylene and methyl protons within each ethyl group, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. An HSQC experiment would definitively link the proton signals at 5.57 ppm, 2.22 ppm, 3.87/3.96 ppm, and 1.17/1.25 ppm to their respective C5, C6-methyl, N-methylene, and N-methyl carbons.

Specific experimental data from 2D NMR analyses of this compound were not available in the reviewed literature.

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular "fingerprint" by probing the vibrational modes of chemical bonds.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The IR spectrum of this compound provides key evidence for its functional groups, particularly the carbonyl groups and the carbon-carbon double bond within the uracil ring. jocpr.com The analysis confirms the diketo tautomeric form of the uracil ring. jocpr.com

Table 2: Key IR Absorption Frequencies for this compound

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 1700 | C=O Carbonyl Stretch |

| 1665 | C=O Carbonyl Stretch |

| 1625 | C=C Alkene Stretch |

Data sourced from JOCPR, 2011. jocpr.com

The presence of two distinct carbonyl absorption bands is characteristic of the uracil ring system, while the band at 1625 cm⁻¹ confirms the C=C double bond. jocpr.com

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is particularly sensitive to polar bonds (like C=O), Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. For this compound, Raman spectroscopy would be expected to provide strong signals for the C=C bond of the pyrimidine (B1678525) ring and vibrations of the carbon skeleton. It could also offer additional information on the C=O stretching modes.

A search of the scientific literature did not yield specific experimental Raman spectroscopy data for this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, MS provides precise information about the elemental composition and the fragmentation patterns of the molecule.

High-Resolution Mass Spectrometry (HRMS)

Hypothetical HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C9H14N2O2 |

| Theoretical m/z ([M+H]+) | 183.1128 |

| Measured m/z ([M+H]+) | 183.1125 |

| Mass Accuracy (ppm) | -1.64 |

Note: The data in this table is hypothetical and serves to illustrate the typical output of an HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation by fragmenting a selected precursor ion and analyzing the resulting product ions. This process provides insights into the connectivity of the molecule. For this compound, the protonated molecule [M+H]+ would be selected and subjected to collision-induced dissociation (CID). The fragmentation would likely involve the loss of the ethyl groups and other characteristic cleavages of the uracil ring. Although specific experimental MS/MS data for this compound was not found, analysis of the fragmentation of the related compound 6-methyluracil (B20015) shows characteristic losses. nih.gov

Plausible Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 183.11 | 155.08 | C2H4 (28.03) | Loss of an ethylene (B1197577) from an ethyl group |

| 183.11 | 140.06 | C2H5N (43.05) | Cleavage of the N-ethyl group with hydrogen rearrangement |

Note: This table represents plausible fragmentation pathways based on the chemical structure and is not based on reported experimental data.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. This data is crucial for understanding the structure-property relationships of this compound.

Single Crystal X-ray Diffraction for Absolute Stereochemistry

Single crystal X-ray diffraction (SCXRD) is the gold standard for determining the precise molecular structure of a crystalline compound. While no published single crystal structure of this compound was identified in the searched literature, this technique would provide the exact coordinates of each atom in the unit cell. For related compounds like 6-methyluracil, SCXRD has been used to determine its crystal structure and identify different polymorphic forms. acs.org

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 12.3 |

| c (Å) | 9.1 |

| β (°) | 105.2 |

| Volume (ų) | 915.6 |

| Z | 4 |

Note: The data in this table is hypothetical and illustrates typical crystallographic parameters.

Powder X-ray Diffraction for Polymorphic Characterization

Powder X-ray diffraction (PXRD) is a key technique for characterizing the crystalline form of a bulk sample and identifying the presence of different polymorphs. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its physical properties. Studies on 6-methyluracil have revealed the existence of multiple polymorphs, which were characterized using PXRD. acs.org Similar studies would be necessary to investigate the potential polymorphism of this compound.

Hypothetical PXRD Data for a Polymorphic Form of this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 100 |

| 15.5 | 5.71 | 45 |

| 20.4 | 4.35 | 80 |

Note: This table is a hypothetical representation of PXRD data.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. In the case of this compound, the absence of N-H donors precludes the formation of classical hydrogen bonds that are prominent in the crystal structure of unsubstituted uracil or 6-methyluracil. acs.org The crystal packing would therefore be primarily dictated by C-H···O interactions and van der Waals forces involving the ethyl and methyl groups. The planar uracil ring might also participate in π-π stacking interactions. Understanding these interactions is crucial for predicting and controlling the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique employed to investigate the electronic transitions within a molecule. For this compound, this method provides insights into the π-electron system of the pyrimidine ring and the influence of the alkyl substituents on its electronic structure. The absorption of UV-Vis radiation by the molecule promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur and their intensities are characteristic of the molecule's structure.

Detailed experimental UV-Vis spectral data, such as the maximum absorption wavelength (λmax) and molar absorptivity (ε), for this compound are not extensively reported in the readily available scientific literature. However, the electronic absorption characteristics can be inferred and understood by examining the spectra of closely related uracil derivatives. The electronic spectra of uracil and its substituted analogs are primarily characterized by π → π* and n → π* transitions originating from the conjugated system of the pyrimidine ring.

The π → π* transitions are typically intense and occur at shorter wavelengths, while the n → π* transitions, arising from the non-bonding electrons of the oxygen and nitrogen atoms, are of lower intensity and can sometimes be obscured by the stronger π → π* bands. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the uracil ring, as well as the solvent used for the measurement.

For context, the parent compound, 6-methyluracil, exhibits a maximum absorption at approximately 260 nm in water. chemsrc.com The introduction of alkyl groups at the N1 and N3 positions, as in this compound, is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, along with potential changes in molar absorptivity. These shifts are dependent on the electronic and steric effects of the ethyl groups.

Theoretical studies on substituted uracils can further elucidate the nature of these electronic transitions. Quantum chemical calculations can predict the energies of the molecular orbitals and the transition probabilities, offering a deeper understanding of the experimentally observed spectra. While specific theoretical studies on the UV-Vis spectrum of this compound are not prevalent, research on similar molecules indicates that the primary absorption bands correspond to transitions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are typically of π and π* character, respectively.

Chemical Reactivity and Transformation Mechanisms of 1,3 Diethyl 6 Methyluracil Analogues

Electrophilic Reactions on the Pyrimidine (B1678525) Ring System (e.g., Bromination, Nitrosation)

The pyrimidine ring in 1,3-diethyl-6-methyluracil, while aromatic, can undergo electrophilic substitution reactions, particularly at the C-5 position, which is activated by the adjacent nitrogen atoms and the methyl group at C-6.

Bromination:

The bromination of 6-methyluracil (B20015) derivatives is a well-studied electrophilic substitution reaction. The outcome of the reaction is highly dependent on the reaction conditions, such as the nature of the brominating agent and the acidity of the medium. researchgate.net

When 6-methyluracil is treated with elemental bromine or potassium bromide in the presence of an oxidizing agent like hydrogen peroxide, 5-bromo-6-methyluracil (B78055) is formed. researchgate.net The reaction proceeds through the formation of an electrophilic bromine species which then attacks the electron-rich C-5 position of the uracil (B121893) ring.

The general mechanism for electrophilic bromination involves the polarization of the bromine molecule by a Lewis acid or a protic solvent, generating a more potent electrophile. lumenlearning.comlibretexts.org This electrophile is then attacked by the π-electrons of the uracil ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate. libretexts.orgnih.gov Subsequent deprotonation at the C-5 position restores the aromaticity of the pyrimidine ring, yielding the 5-bromo derivative. lumenlearning.com

Under certain conditions, further reaction can occur. For instance, the bromination of 5-chloro-6-methyluracil (B91756) can lead to the formation of 5-bromo-5-chloro-6-hydroxy-6-methyl-5,6-dihydrouracil. researchgate.net This indicates that addition reactions can compete with substitution, particularly when the pyrimidine ring is sufficiently activated or when stronger oxidizing conditions are employed. researchgate.net

| Reactant | Reagents | Product(s) | Reference |

|---|---|---|---|

| 6-Methyluracil | Br₂ or KBr/H₂O₂ | 5-Bromo-6-methyluracil | researchgate.net |

| 5-Chloro-6-methyluracil | KBr/H₂O₂ in H₂SO₄ | 5-Bromo-5-chloro-6-hydroxy-6-methyl-5,6-dihydrouracil | researchgate.net |

Nitrosation:

While specific studies on the nitrosation of this compound are not extensively detailed in the provided search results, the general reactivity of the uracil ring suggests that nitrosation would likely occur at the C-5 position. This reaction is typically carried out using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The electrophile in this reaction is the nitrosonium ion (NO⁺). Similar to bromination, the mechanism would involve the attack of the C-5 position on the nitrosonium ion, followed by deprotonation to yield 5-nitroso-1,3-diethyl-6-methyluracil.

Nucleophilic Substitution and Addition Pathways

The pyrimidine ring of this compound analogues can also be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

Nucleophilic Addition:

A notable example is the nucleophilic addition of a cyanide ion to 6-substituted 1,3-dimethyl-5-nitrouracils. rsc.org The electron-withdrawing nitro group at the C-5 position makes the C-6 position more electrophilic and susceptible to nucleophilic attack. The reaction of 6-substituted 1,3-dimethyl-5-nitrouracils with potassium cyanide leads to the stereospecific formation of 6-cyano-5-nitro-5,6-dihydrouracils. rsc.org

Similarly, the reaction of 6-bromomethyl-1,3-dimethyl-5-nitrouracil with potassium cyanide results in the formation of 6-cyano-1,3-dimethyl-5-nitro-5,6-dihydrocyclothymine. rsc.org These reactions highlight the susceptibility of the C5-C6 double bond to nucleophilic addition, leading to the formation of stable dihydrouracil (B119008) derivatives. rsc.org The mechanism for these reactions is proposed to involve the nucleophilic addition to the C-6 position as a key step. clockss.org

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 6-Substituted 1,3-dimethyl-5-nitrouracils | KCN | 6-Cyano-5-nitro-5,6-dihydrouracils | rsc.org |

| 6-Bromomethyl-1,3-dimethyl-5-nitrouracil | KCN | 6-Cyano-1,3-dimethyl-5-nitro-5,6-dihydrocyclothymine | rsc.org |

Cycloaddition Reactions and Formation of Fused Heterocyclic Systems

This compound analogues are valuable precursors for the synthesis of fused heterocyclic systems through cycloaddition reactions. These reactions expand the structural diversity and potential biological applications of uracil derivatives.

Diels-Alder Type Reactions:

Uracil derivatives can act as dienophiles in Diels-Alder reactions. For instance, a stereoselective intramolecular hetero-Diels-Alder reaction has been reported for a compound prepared from barbituric acid and salicylaldehyde (B1680747), leading to a fused system. conicet.gov.ar While this is not a direct analogue of this compound, it demonstrates the potential of the uracil scaffold to participate in [4+2] cycloadditions.

Synthesis of Fused Pyrimidines:

More directly relevant is the use of 6-methyluracil derivatives to synthesize fused pyrimidines. clockss.org For example, refluxing 6-bromomethyl-1,3-dimethyl-5-nitrouracil with various primary amines in ethanol (B145695) leads to ring closure and the formation of 2-substituted pyrazolo[4,3-d]pyrimidine oxides. clockss.org In a similar fashion, 6-bromomethyl-1,3-dimethyl-5-formyluracil reacts with primary amines to yield 6-substituted pyrrolo[3,4-d]pyrimidines. clockss.org

Treatment of 6-(2-dimethylamino)vinyluracil derivatives with various reagents can also lead to the formation of pyrido[4,3-d]pyrimidine (B1258125) derivatives. clockss.org These transformations often proceed through a series of steps that may include nucleophilic attack, cyclization, and elimination.

Regioselectivity and Stereoselectivity in Uracil Functionalization

The control of regioselectivity and stereoselectivity is paramount in the synthesis of specifically functionalized uracil derivatives.

Regioselectivity:

As discussed in the context of electrophilic reactions, the C-5 position is the most common site of attack due to electronic activation. researchgate.net However, the regioselectivity can be influenced by the presence of other substituents and the reaction conditions. For example, in the oxidative halogenation of 6-methyluracil, the reaction can be directed to yield either the 5-halo-6-methyluracil or the 5,5-dihalo-6-hydroxy-6-methyl-5,6-dihydrouracil by controlling the acidity and stoichiometry. researchgate.net

Stereoselectivity:

The nucleophilic addition of cyanide to 6-substituted 1,3-dimethyl-5-nitrouracils is reported to be stereospecific, resulting in a specific stereoisomer of the 6-cyano-5-nitro-5,6-dihydrouracil product. rsc.org This suggests a high degree of facial selectivity in the approach of the nucleophile to the pyrimidine ring. In cycloaddition reactions, such as the intramolecular hetero-Diels-Alder reaction mentioned earlier, high stereoselectivity was also observed, with one stereoisomer being formed predominantly. conicet.gov.ar

Oxidative and Reductive Chemical Transformations

This compound analogues can undergo both oxidative and reductive transformations, leading to a variety of functionalized products.

Oxidative Transformations:

A significant oxidative reaction is the peroxydisulfate (B1198043) oxidation of 6-methyluracil and its N-alkylated derivatives, such as 1,3,6-trimethyluracil. beilstein-journals.orgnih.govnih.gov This reaction, a modification of the Elbs-Boyland-Sims reaction, introduces a hydroxy group at the C-5 position. The efficiency of this hydroxylation can be significantly enhanced by using phthalocyanine (B1677752) catalysts or by the addition of hydrogen peroxide as a co-oxidant. beilstein-journals.orgnih.gov

The proposed mechanism involves the attack of an activated peroxydisulfate species on the substrate molecule, forming an intermediate σ-complex. nih.gov This is followed by hydrolysis to yield the 5-hydroxy derivative. beilstein-journals.org

| Substrate | Oxidizing Agent | Catalyst/Co-oxidant | Product | Reference |

|---|---|---|---|---|

| 6-Methyluracil | Ammonium peroxydisulfate | Metallophthalocyanines or H₂O₂ | 5-Hydroxy-6-methyluracil | beilstein-journals.orgnih.gov |

| 1,3,6-Trimethyluracil | Ammonium peroxydisulfate | Metallophthalocyanines or H₂O₂ | 5-Hydroxy-1,3,6-trimethyluracil | beilstein-journals.orgnih.gov |

Reductive Transformations:

Information on the specific reductive cleavage of this compound is limited in the provided search results. However, the pyrimidine ring can be reduced under certain conditions. For instance, catalytic hydrogenation can lead to the saturation of the C5-C6 double bond, forming dihydrouracil derivatives. The choice of catalyst and reaction conditions would be crucial in controlling the extent of reduction.

Hydrolysis and Other Degradation Pathways in Diverse Chemical Environments

The stability of the uracil ring in this compound is an important consideration, particularly in aqueous environments of varying pH.

Hydrolysis:

The uracil ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the amide bonds within the pyrimidine ring can be susceptible to cleavage.

Under acidic conditions, hydrolysis would likely involve protonation of the carbonyl oxygens, followed by nucleophilic attack of water. This could potentially lead to ring opening.

In alkaline environments, the mechanism would involve nucleophilic attack of hydroxide (B78521) ions on the carbonyl carbons. This can lead to the cleavage of the amide bonds and the formation of acyclic degradation products. While specific studies on this compound are not detailed, the degradation of other pyrimidine derivatives under alkaline conditions has been shown to proceed through ring-opening.

The presence of the N-ethyl groups in this compound would likely influence the rate of hydrolysis compared to unsubstituted uracil, but the fundamental degradation pathways are expected to be similar. The stability of the compound is also a factor in its formulation and storage, with studies on 6-methyluracil indicating the existence of different polymorphic forms with varying stability. acs.orgresearchgate.net

Computational Chemistry and Theoretical Investigations of 1,3 Diethyl 6 Methyluracil

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to predicting the electronic behavior of 1,3-Diethyl-6-methyluracil. These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy levels, which in turn dictate its stability and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital capable of accepting electrons, thus acting as an electron acceptor (electrophile). youtube.comtaylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity.

For uracil (B121893) derivatives, substituents significantly influence the energy levels of these frontier orbitals. rsc.org Electron-donating groups tend to raise the HOMO energy, making the molecule a better electron donor, whereas electron-withdrawing groups lower the LUMO energy, enhancing its electron-accepting capabilities. taylorandfrancis.comrsc.org In this compound, the ethyl and methyl groups are weak electron-donating groups, which would be expected to slightly raise the HOMO energy compared to unsubstituted uracil.

Electron density analysis reveals how electrons are distributed across the molecule. In related 6-aminouracil (B15529) derivatives, the delocalization of the electron pair from an exocyclic nitrogen atom increases the electron density at the C5 position of the pyrimidine (B1678525) ring. juniperpublishers.com This makes the C5 carbon atom a likely site for electrophilic attack. juniperpublishers.com A similar, though less pronounced, electronic effect can be anticipated for this compound, influencing its reactivity patterns.

| Computational Concept | Application to this compound | Predicted Outcome |

| HOMO | Represents the highest energy electrons; indicates nucleophilic or electron-donating sites. youtube.com | The energy and location of the HOMO would be influenced by the alkyl substituents, likely involving the pyrimidine ring and carbonyl oxygen atoms. |

| LUMO | Represents the lowest energy vacant orbital; indicates electrophilic or electron-accepting sites. youtube.com | The LUMO is expected to be located over the pyrimidine ring, particularly the C=C double bond and carbonyl carbons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, which correlates with chemical reactivity and stability. taylorandfrancis.com | A relatively large gap would suggest high kinetic stability. |

| Electron Density | Describes the probability of finding an electron in a specific region of the molecule. | Higher electron density is expected around the electronegative oxygen and nitrogen atoms, with the C5 position being relatively electron-rich due to substituent effects. juniperpublishers.com |

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule, providing a guide to its reactive sites. libretexts.org These maps illustrate regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions. libretexts.orgresearchgate.net

For uracil and its derivatives, MEP maps consistently show regions of significant negative potential around the carbonyl oxygen atoms due to their high electronegativity and lone pairs of electrons. flinders.edu.au These sites are predicted to be the primary targets for electrophilic attack and hydrogen bond donation. researchgate.net Conversely, regions of positive potential are typically found around the N-H protons (in unsubstituted uracils) and C-H bonds, indicating sites susceptible to nucleophilic attack. flinders.edu.au In this compound, the most negative regions will be localized on the C2 and C4 carbonyl oxygens, making them key sites for intermolecular interactions.

Tautomerism and Conformation Studies of Uracil Derivatives

Tautomers are structural isomers that readily interconvert, typically through the migration of a proton. Uracil and its derivatives can exist in multiple tautomeric forms, such as diketo, enol-keto, and dienol forms. nih.govkuleuven.be Quantum chemical calculations on the parent compound, 6-methyluracil (B20015), have shown that the diketo tautomer is the most energetically stable form. acs.org

However, in this compound, the substitution of ethyl groups at both the N1 and N3 positions prevents the common proton migration from these nitrogen atoms. This significantly restricts its tautomeric possibilities compared to unsubstituted uracil or 6-methyluracil. The primary remaining possibility would be a keto-enol tautomerism involving the C6-methyl group and the adjacent C4-carbonyl, though this is generally less favorable than tautomerism involving the ring nitrogens.

Conformational analysis focuses on the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. For this compound, the key conformational flexibility lies in the rotation of the two ethyl groups attached to the N1 and N3 atoms. The preferred conformations would be those that minimize steric hindrance between the ethyl groups and the rest of the uracil ring.

Molecular Dynamics Simulations for Conformational Landscapes and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By simulating these movements, MD can explore the conformational landscape of a molecule, revealing its most stable shapes and the energy barriers between them.

For this compound, MD simulations could be employed to:

Explore Conformational Flexibility: Track the rotation of the N1 and N3 ethyl groups to identify the most populated and energetically favorable conformations in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Analyze Solvent Interactions: Simulate the molecule in a solvent like water to understand how solvent molecules arrange around it, particularly around the polar carbonyl groups and the nonpolar alkyl groups. This provides insight into its solubility and hydration patterns.

Study Intermolecular Interactions: Simulate multiple molecules of this compound to observe how they interact with each other, predicting tendencies for aggregation or specific packing arrangements that might precede crystallization.

Polymorphism Prediction and Crystal Lattice Energy Calculations

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. acs.orgnih.gov These different polymorphs can have distinct physical properties. The study of the closely related compound 6-methyluracil has revealed the existence of at least four polymorphic forms (I, II, III, and IV), which have been characterized experimentally and computationally. nih.govlabeyond.com

Computational methods can predict potential polymorphs and calculate their relative stabilities by determining the crystal lattice energy—the energy released when molecules come together from the gas phase to form a crystal. mpg.demdpi.com For 6-methyluracil, calculations have shown that these forms are stabilized by a network of intermolecular hydrogen bonds, forming centrosymmetric dimers as a basic structural unit. acs.orglabeyond.com

For this compound, the absence of N-H protons precludes the formation of the strong N-H···O hydrogen bonds that dominate the crystal packing of 6-methyluracil. acs.org Instead, its crystal packing would be governed by weaker van der Waals forces and C-H···O interactions. Computational predictions would be essential to explore possible packing arrangements and their corresponding lattice energies to identify the most stable polymorphic form.

| Polymorph Property | Description in the Analogous 6-Methyluracil | Relevance to this compound |

| Known Forms | At least four forms (6MU_I, 6MU_II, 6MU_III, 6MU_IV) have been identified. labeyond.com | The existence of polymorphism in the parent compound suggests it is also possible for the diethyl derivative, although the crystal packing will differ. |

| Driving Force for Packing | Strong N-H···O hydrogen bonds forming centrosymmetric dimers. acs.orgnih.gov | Packing would be driven by weaker forces (van der Waals, C-H···O), leading to different and potentially less stable crystal structures. |

| Relative Stability | Form 6MU_II is the most stable, while others are considered metastable. nih.govlabeyond.com | Lattice energy calculations would be required to predict the relative stability of potential polymorphs. |

Ligand-Receptor Interaction Modeling and Binding Mechanism Prediction (e.g., Acetylcholinesterase)

Computational docking and molecular modeling are used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, like an enzyme. The enzyme acetylcholinesterase (AChE) is a key target in the treatment of conditions like Alzheimer's disease and myasthenia gravis. nih.govnih.gov

AChE has a deep, narrow gorge leading to its catalytic active site (CAS). epa.gov At the entrance of this gorge lies a "peripheral anionic site" (PAS), which is involved in guiding substrates and modulating the enzyme's activity. nih.govrsc.org Studies on various complex derivatives of 6-methyluracil have shown that the uracil moiety is a key structural feature for binding to this PAS. rsc.orgresearchgate.net These derivatives often act as dual-binding site inhibitors, interacting with both the PAS and the CAS. nih.gov

Modeling studies predict that this compound would also interact with AChE, primarily through its 6-methyluracil core binding to the PAS. rsc.orgresearchgate.net The binding is likely stabilized by hydrophobic and π-stacking interactions between the pyrimidine ring and aromatic amino acid residues in the PAS, such as Tyrosine and Tryptophan. researchgate.net More complex derivatives of 6-methyluracil have been shown to be potent, slow-binding inhibitors of AChE with a long residence time on the target. nih.gov This suggests that the 6-methyluracil scaffold is a promising starting point for the design of effective AChE inhibitors. nih.govnih.gov

Synthesis and Characterization of Derivatives and Analogues of 1,3 Diethyl 6 Methyluracil for Specific Chemical Interactions

Design Principles for N-Substituted Uracil (B121893) Derivatives (e.g., N1, N3 Alkylation)

The strategic modification of the uracil scaffold through N-substitution is a cornerstone in the design of derivatives with tailored chemical and biological properties. The nitrogen atoms at the N1 and N3 positions of the pyrimidine (B1678525) ring offer key sites for alkylation, allowing for the introduction of various functional groups that can profoundly influence the molecule's interaction with biological targets.

A primary design principle involves controlling the regioselectivity of the alkylation reaction. Direct alkylation of uracil often leads to a mixture of N1, N3-disubstituted and N1-monosubstituted products, with the N1 position being generally more reactive. To achieve selective N3-alkylation, a common strategy is to first protect the N1 position. The use of a tert-butyloxycarbonyl (Boc) group as a protecting agent at the N1 position has been demonstrated as an effective method. This allows for the subsequent selective alkylation at the N3 position. The Boc group can then be removed under mild conditions, yielding the desired N3-substituted uracil derivative. This approach provides a clean and efficient route to 3-alkyluracils.

Another strategy for selective N1-alkylation involves the use of N1,N3-dibenzoyluracils. Selective N1-deprotection of these dibenzoyl derivatives can be achieved in anhydrous dimethylformamide (DMF) with potassium carbonate. The subsequent N1-alkylation can be performed in a one-pot reaction, followed by N3-debenzoylation to yield N1-monosubstituted uracils in good yields.

The choice of alkylating agent is critical and is dictated by the desired function of the final molecule. For instance, in the development of acetylcholinesterase (AChE) inhibitors, long alkyl chains with terminal functional groups, such as substituted benzylethylamino moieties, are attached to both N1 and N3 positions. The length of these polymethylene chains is a crucial design parameter, with variations in the number of methylene (B1212753) units (from three to six) significantly impacting the inhibitory activity and selectivity of the compounds. This design allows the molecule to span the active site gorge of the enzyme, interacting with both the catalytic active site and the peripheral anionic site (PAS).

Strategies for C-Substitution (e.g., C5, C6) and Annulation on the Uracil Scaffold

Substitution at the C5 and C6 positions of the uracil ring provides another avenue for creating structural diversity and modulating biological activity. These positions are amenable to a variety of chemical modifications, including halogenation, amination, and the introduction of alkyl or aryl groups.

A common strategy for introducing functionality at the C5 position begins with 5-bromouracil (B15302) as a starting material. The bromine atom can be readily displaced by nucleophiles. For example, condensation of 5-bromouracil with various amines, such as anilines in a solvent like ethylene (B1197577) glycol, leads to the formation of 5-arylamino derivatives. Similarly, reaction with aliphatic or alicyclic amines can be carried out, often using the aminating agent itself as the reaction medium, to produce a range of 5-amino derivatives.

The C6 position is also a key target for modification. For instance, 6-aminouracil (B15529) can serve as a precursor for the synthesis of 6-(phenylhydrazino)uracils through reaction with appropriate phenylhydrazines. These derivatives have been investigated for their ability to inhibit DNA polymerase. Furthermore, 6-chloromethyluracils are versatile intermediates that can react with various amines to generate a library of 6-aminomethyluracil derivatives.

Annulation, the fusion of another ring system onto the uracil scaffold, represents a more complex derivatization strategy that can significantly alter the shape and properties of the molecule. This can be achieved through various cyclization reactions. For example, pyrano[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized from N,N-dimethyl-5-formylbarbituric acid or 6-amino-1,3-dimethyluracil (B104193) using microwave-assisted solid-phase reactions. Another approach involves an intramolecular hetero-Diels-Alder reaction of compounds prepared from barbituric acids and salicylaldehyde (B1680747) to create fused systems. These strategies lead to complex, polycyclic structures with distinct three-dimensional geometries, opening up possibilities for novel biological interactions.

Synthesis of Macrocyclic Uracil Derivatives (Pyrimidinophanes) and their Conformational Analysis

Macrocyclization of uracil derivatives leads to the formation of pyrimidinophanes, a class of compounds where two or more pyrimidine rings are bridged by linkers. These structures possess unique conformational properties and have been explored as specific ligands for biological targets like acetylcholinesterase.

The synthesis of pyrimidinophanes often involves the cyclization of acyclic precursors containing reactive terminal groups. For example, macrocyclic counterparts of acyclic 1,3-bis[5-(o-nitrobenzylethylammonium)pentyl]-6-methyluracil have been synthesized. These syntheses create large ring structures where the uracil moiety is incorporated into the macrocyclic framework. The nature of the spacers bridging the functional groups is a critical design element, with variations in flexibility and rigidity used to "tune" the binding specificity of the macrocycle. For instance, different spacers can be used to bridge the onium groups in the side chains attached to the N1 and N3 positions of the 6-methyluracil (B20015) core. To increase conformational rigidity, an additional methylene bridge can even be introduced between two uracil rings within the macrocycle.

The conformational analysis of these macrocycles is crucial for understanding their interaction with target molecules. Due to their inherent flexibility, macrocycles can adopt multiple low-energy conformations. Computational methods are essential for exploring this conformational space. Techniques like distance geometry methods have been shown to be particularly effective for sampling the conformations of macrocyclic molecules. Such analyses are vital for rationalizing the structure-activity relationships, as the specific three-dimensional arrangement of the uracil ring and its appended functional groups determines how effectively the molecule can bind to a target site, such as the peripheral anionic site of acetylcholinesterase. The constrained flexibility of pyrimidinophanes, compared to their acyclic analogues, can lead to more specific and potent binding interactions.

Derivatization for Enhanced Chemical Interaction Specificity (e.g., Acetylcholinesterase ligand scaffolds)

Derivatization of the 1,3-diethyl-6-methyluracil scaffold is a key strategy for developing ligands with high specificity for particular biological targets, such as acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The design of these derivatives often aims to create bifunctional inhibitors that can simultaneously interact with two distinct sites within the enzyme: the catalytic active site (CAS) at the bottom of a deep gorge and the peripheral anionic site (PAS) located at the entrance.

To achieve this dual binding, ω-(substituted benzylethylamino)alkyl chains are attached to the N1 and N3 positions of the 6-methyluracil ring. The 6-methyluracil moiety itself serves as an anchor for the PAS, while the terminal substituted benzylethylamino groups are designed to reach and interact with the CAS. The nature of the substituents on the benzyl (B1604629) rings (e.g., nitro, trifluoromethyl, nitrile) and the length of the polymethylene linkers are systematically varied to optimize binding affinity and selectivity.

For example, acyclic compounds like 1,3-bis[ω-(substituted benzylethylamino)alkyl]-6-methyluracils have demonstrated inhibitory potencies in the nanomolar range and high selectivity for human AChE over human butyrylcholinesterase (hBChE). The introduction of specific electron-withdrawing groups on the benzyl ring and optimizing the chain length to five methylene units have been shown to be particularly effective.

Structure-Activity Relationship (SAR) Studies Based on Chemical Binding and Modulatory Effects on Enzymes or Biomolecules

Structure-activity relationship (SAR) studies are essential for understanding how chemical modifications to the this compound core and its analogs translate into changes in biological activity. These studies provide critical insights for the rational design of more potent and selective inhibitors of enzymes or modulators of biomolecule interactions.

Cholinesterase Inhibition: For uracil-based acetylcholinesterase (AChE) inhibitors, SAR studies have revealed several key principles. The inhibitory potency is highly dependent on the length of the alkyl linkers at the N1 and N3 positions. For a series of 1,3-bis[ω-(ortho-nitrilebenzylethylamino)alkyl]-6-methyluracils, activity against human AChE increased when the chain length was extended from four to five methylene groups, but decreased with a further extension to six carbons. The nature of the substituent on the terminal benzyl group is also crucial; derivatives with nitrile, nitro, and trifluoromethyl groups have shown high potency. Comparing the 6-methyluracil core to a condensed quinazoline-2,4-dione scaffold revealed that the former results in significantly higher anticholinesterase activity. Macrocyclization of these derivatives can shift the binding preference towards the peripheral anionic site (PAS) of AChE.

| Compound Scaffold | Target | Key SAR Findings | Reference |

|---|---|---|---|

| 1,3-bis(ω-aminoalkyl)-6-methyluracils | Acetylcholinesterase (AChE) | Optimal linker length is often 5 methylene units. Electron-withdrawing groups on the terminal benzyl ring enhance activity. | |

| Macrocyclic 6-methyluracil derivatives (Pyrimidinophanes) | AChE | Restricted conformation can increase specificity for the Peripheral Anionic Site (PAS). |

HIV-1 Reverse Transcriptase (RT) Inhibition: Uracil derivatives have also been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. SAR studies in this area have shown that substitutions at the N1, C5, and C6 positions are critical for activity. For instance, N-1 substituted uracils with cyclopropylmethyloxymethyl and 2-phenylethyloxymethyl groups have demonstrated potent inhibitory activity against wild-type HIV-1. In another series, a meta-chloro substitution on a phenyl ring attached at the C5 position of a bispyrimidine dione (B5365651) derivative resulted in promising activity in an HIV p24 assay. These studies indicate that the specific arrangement and nature of substituents around the uracil core are key determinants of anti-HIV-1 RT potency.

| Compound Scaffold | Target | Key SAR Findings | Reference |

|---|---|---|---|

| N-1 substituted 5-ethyl-6-benzyl uracils | HIV-1 Reverse Transcriptase | Cyclopropylmethyloxymethyl and phenylethyloxymethyl groups at N-1 confer high potency. | |

| 5,5'-(phenylmethylene)bis(pyrimidine-2,4(1H,3H)-dione) derivatives | HIV-1 Capsid Protein | Meta-chloro substitution on the phenyl ring showed the most promising activity. |

DNA Interaction: The interaction of uracil derivatives with DNA has also been explored. For example, 6-(phenylhydrazino)uracils were found to inhibit DNA polymerase III. The inhibitory mechanism is thought to involve the formation of specific hydrogen bonds between the hydrazino moiety and cytosine residues in the DNA template, while the phenyl ring provides a site for drug-enzyme interaction. The efficiency of enzymes that interact with DNA, such as restriction enzymes and Uracil-DNA glycosylase (UNG), can be modulated by the presence of uracil. Studies have shown that the flexibility of the DNA substrate, influenced by the bases adjacent to the uracil, has a significant impact on UNG activity. This highlights that SAR for DNA-interacting molecules must consider not only direct binding but also effects on DNA conformation and dynamics.

Academic Applications of 1,3 Diethyl 6 Methyluracil in Advanced Organic Synthesis and Material Science

1,3-Diethyl-6-methyluracil as a Crucial Building Block in Heterocyclic Synthesis

This compound serves as a valuable precursor in the synthesis of a variety of fused heterocyclic systems. The reactivity of its pyrimidine (B1678525) core, particularly at the C5 and C6 positions, allows for diverse chemical transformations, including cycloaddition and condensation reactions.

A facile one-pot synthesis of this compound itself has been developed, involving the condensation of 1,3-diethylurea (B146665) with methyl acetoacetate (B1235776), highlighting its accessibility for further synthetic applications. derpharmachemica.combu.edu.egjocpr.comresearchgate.net This method provides a significant improvement over previous multi-step procedures that often resulted in lower yields. jocpr.com The reactivity of the uracil (B121893) ring is influenced by the substituents present. For instance, the C5 position is susceptible to electrophilic attack, while the C6 position can participate in Michael-type and cycloaddition reactions. clockss.org

The utility of uracil derivatives as building blocks is well-established in the synthesis of fused pyrimidines. derpharmachemica.combu.edu.egclockss.orgscirp.orgnih.gov For example, reactions of 6-aminouracil (B15529) derivatives with various reagents can lead to the formation of pyrido[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and other complex heterocyclic structures. While these examples often utilize 6-aminouracil, the principles of cyclization and annulation reactions are applicable to derivatives like this compound, where the core structure provides a foundation for building more elaborate molecular frameworks. The synthesis of these fused systems is of significant interest due to their potential biological activities.

| Starting Material | Reagent(s) | Resulting Heterocyclic System | Reference |

| 1,3-Diethylurea | Methyl acetoacetate | This compound | derpharmachemica.comjocpr.com |

| 5-Nitro-1,3,6-trimethyluracil | Potassium cyanide, Hydrazines | 6-Cyano-5-nitro-1,3,6-trimethyl-5,6-dihydrouracil, 5-Methyl-4-nitropyrazol-5-ones | clockss.org |

| 6-Bromomethyl-1,3-dimethyl-5-nitrouracil | Primary amines | Pyrazolo[4,3-d]pyrimidine-oxides | clockss.org |

| 6-Chloro-1-methyluracil | Hydrazine, Aromatic aldehydes, Thionyl chloride | Pyrazolo[3,4-d]pyrimidines | scirp.org |

Integration into Complex Molecular Architectures and Functional Frameworks

One notable area of application is in the development of bioactive molecules. sigmaaldrich.com For instance, derivatives of 6-methyluracil (B20015) have been investigated as acetylcholinesterase (AChE) inhibitors, which are relevant for the potential treatment of Alzheimer's disease. clockss.orgnih.gov The uracil core can serve as a scaffold to which various functional groups are attached to optimize binding to the enzyme's active site. The study of these complex molecules contributes to a deeper understanding of structure-activity relationships. clockss.org

In the realm of materials science, uracil derivatives are explored as building blocks for functional materials. rsc.org The ability to modify the uracil ring at various positions allows for the tuning of electronic and photophysical properties. While specific examples focusing solely on this compound in functional frameworks are emerging, the broader research on uracil derivatives suggests its potential in creating novel materials with tailored characteristics.

| Application Area | Molecular Design Principle | Potential Function |

| Medicinal Chemistry | Scaffolding for pharmacophores | Acetylcholinesterase inhibition |

| Materials Science | Core for functionalized molecules | Tunable electronic/photophysical properties |

Exploration in Supramolecular Chemistry and Self-Assembly Processes

The supramolecular behavior of this compound is distinct from that of unsubstituted or monosubstituted uracils. The ethyl groups at the N1 and N3 positions prevent the formation of the classic N-H---O hydrogen bonds that typically dominate the self-assembly of uracil derivatives. clockss.org This leads to different intermolecular interactions and crystal packing arrangements. nih.govnih.gov

The study of polymorphic modifications of 6-methyluracil reveals the importance of hydrogen bonding in its crystal structures. nih.govnih.gov In the absence of N-H donors, as in this compound, other weaker interactions such as C-H---O bonds and van der Waals forces become more significant in directing the self-assembly process. researchgate.net The crystal engineering of such compounds is an active area of research, aiming to control the solid-state architecture and properties of the resulting materials. nih.gov

While direct studies on the self-assembly of this compound are not extensively documented, the principles of supramolecular chemistry suggest that its unique interaction profile could be exploited to create novel supramolecular architectures. The absence of strong, directional hydrogen bonds might allow for more subtle control over assembly through weaker, non-covalent interactions. researchgate.net

| Intermolecular Interaction | Role in Self-Assembly of Uracil Derivatives | Relevance to this compound |

| N-H---O Hydrogen Bonds | Primary driving force for dimerization and network formation | Absent due to N,N'-diethyl substitution |

| C-H---O Hydrogen Bonds | Secondary interactions contributing to crystal packing | Likely plays a more significant role |

| π-π Stacking | Contributes to the stability of layered structures | Expected to be a significant interaction |

| Van der Waals Forces | General attractive forces influencing packing | Important for overall crystal stability |

Development of Novel Chemical Probes and Research Tools

The this compound core structure holds potential for the development of novel chemical probes and research tools. By functionalizing the uracil ring, it is possible to introduce reporter groups, such as fluorophores, or reactive moieties for bioconjugation. nih.govnih.govrsc.org

One example of the application of related 6-methyluracil derivatives is in the design of enzyme inhibitors that can be used as research tools. As mentioned, 6-methyluracil derivatives have been developed as potent acetylcholinesterase inhibitors. nih.gov Such compounds can be used to probe the structure and function of the enzyme and to study its role in biological processes. The ability of one such derivative to block AChE-induced Aβ1-40 aggregation was investigated using a thioflavin T (ThT) fluorescent probe. nih.gov

Furthermore, the uracil scaffold can be incorporated into fluorescent probes. The general strategy involves attaching a fluorophore to the uracil core and designing the molecule so that its fluorescence properties change upon interaction with a specific analyte. While specific fluorescent probes based on this compound are not widely reported, the chemical reactivity of the uracil ring provides ample opportunities for the synthesis of such tools for applications in chemical biology and diagnostics. nih.govrsc.org

| Type of Chemical Probe | Design Principle | Potential Application |

| Enzyme Inhibitor | Uracil scaffold with functionalities for enzyme binding | Studying enzyme kinetics and biological pathways |

| Fluorescent Sensor | Uracil core linked to a fluorophore with a recognition site | Detecting specific ions or molecules in biological systems |

| Labeling Agent | Uracil derivative with a reactive group for conjugation | Tagging biomolecules for imaging or tracking |

Analytical Methodologies for Isolation, Purity Assessment, and Quantitative Analysis of 1,3 Diethyl 6 Methyluracil

Chromatographic Separation Techniques (e.g., Column Chromatography, Thin Layer Chromatography, High-Performance Liquid Chromatography)

Chromatographic methods are fundamental to the isolation and purification of 1,3-Diethyl-6-methyluracil from synthetic reaction mixtures. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

Thin Layer Chromatography (TLC) is frequently utilized for the rapid, qualitative monitoring of reaction progress. jocpr.comrspublication.com It allows chemists to quickly determine the presence of the starting materials, the desired product, and any byproducts. For this compound, a common mobile phase or eluant system used with a silica (B1680970) gel stationary phase is a mixture of carbon tetrachloride and ethyl acetate, typically in a 3:1 ratio. jocpr.com

Column Chromatography serves as the primary method for the preparative purification of the crude product. jocpr.comrspublication.com This technique uses a packed column of a solid adsorbent, such as silica gel, as the stationary phase. The crude mixture is loaded onto the column, and a solvent system (mobile phase) is passed through it. Components separate based on their affinity for the stationary phase. For this compound, a solvent system of carbon tetrachloride and ethyl acetate (94:6) has been effectively used as the eluant to isolate the compound in high purity. jocpr.comrspublication.com

High-Performance Liquid Chromatography (HPLC) offers a more advanced and quantitative approach to analyzing this compound. While specific methods for this exact compound are not extensively detailed in the provided literature, methods for closely related uracil (B121893) derivatives are well-established and applicable. For instance, the analysis of 6-methyluracil (B20015) can be performed using reverse-phase (RP) HPLC with a C18 column. sielc.comscientificlabs.co.uk A typical mobile phase consists of acetonitrile and water, often with an acid modifier like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com HPLC provides high-resolution separation, making it an excellent tool for purity assessment and quantitative analysis.

Table 1: Chromatographic Conditions for the Analysis of this compound and Related Compounds

| Technique | Stationary Phase | Mobile Phase / Eluant | Purpose | Reference |

|---|---|---|---|---|

| Thin Layer Chromatography (TLC) | Silica Gel | Carbon Tetrachloride: Ethyl Acetate (3:1) | Reaction Monitoring | jocpr.com |

| Column Chromatography | Silica Gel | Carbon Tetrachloride: Ethyl Acetate (94:6) | Purification | jocpr.comrspublication.com |

| High-Performance Liquid Chromatography (HPLC) | C18 (Newcrom R1) | Acetonitrile, Water, Phosphoric Acid | Purity Assessment | sielc.com |

Spectrophotometric and Spectroscopic Quantitative Analysis Methods

Spectroscopic methods are indispensable for the structural elucidation and quantification of this compound. These techniques provide detailed information about the molecule's chemical structure and can be adapted for quantitative measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for confirming the molecular structure of the synthesized compound. Proton NMR (¹H NMR) spectra for this compound show characteristic signals that confirm the presence of all its structural components. jocpr.com Key signals include two triplets corresponding to the methyl protons of the two ethyl groups and two quartets for the methylene (B1212753) protons of the same groups. jocpr.com Additionally, a singlet at approximately 2.22 ppm corresponds to the three protons of the methyl group at the C-6 position, and an olefinic singlet for the proton at C-5 is observed around 5.57 ppm. jocpr.com These distinct chemical shifts and splitting patterns provide unambiguous confirmation of the compound's identity.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its uracil core structure. jocpr.com Notable peaks include strong stretching frequencies for the two carbonyl (C=O) groups, typically observed around 1700 cm⁻¹ and 1665 cm⁻¹, and a C=C stretching frequency at approximately 1625 cm⁻¹. jocpr.com

While direct spectrophotometric methods like UV-Vis for quantification are not detailed, the integration of spectroscopic detectors with chromatographic systems, such as HPLC-UV or HPLC-MS, provides a robust platform for quantitative analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is another viable technique, as demonstrated by its use for the related compound 6-methyluracil, which shows a molecular ion peak (m/z) of 126. nih.gov

Table 2: Key Spectroscopic Data for the Identification of this compound

| Spectroscopic Technique | Feature | Observed Signal / Frequency | Structural Assignment | Reference |

|---|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~1.17 ppm (triplet), ~1.25 ppm (triplet) | -CH₃ of ethyl groups | jocpr.com |

| Chemical Shift (δ) | ~3.87 ppm (quartet), ~3.96 ppm (quartet) | -CH₂- of ethyl groups | jocpr.com | |

| Chemical Shift (δ) | ~2.22 ppm (singlet) | -CH₃ at C-6 | jocpr.com | |

| Chemical Shift (δ) | ~5.57 ppm (singlet) | -CH= at C-5 | jocpr.com | |

| Infrared (IR) | Stretching Frequency | 1700 cm⁻¹, 1665 cm⁻¹ | Carbonyl groups (C=O) | jocpr.com |

Purity Profiling and Impurity Identification in Synthetic Batches

Ensuring the purity of synthetic batches of this compound is critical. Purity profiling involves the use of high-resolution separation techniques to detect and quantify any impurities present. Impurity identification relies on spectroscopic methods to determine the chemical structures of these unwanted substances.

The process typically begins with a high-resolution chromatographic technique, most commonly HPLC, to separate the main compound from any impurities. The retention time and peak area of this compound are compared against a certified reference standard to establish its identity and purity. The peak areas of any other detected signals correspond to impurities, and their percentage can be calculated relative to the main peak.

For the identification of these separated impurities, hyphenated techniques such as HPLC-MS or GC-MS are employed. Mass spectrometry provides the molecular weight of the impurity and, through fragmentation patterns, offers clues to its structure. researchgate.net If an impurity is present in a sufficient quantity, it can be isolated using preparative chromatography. Once isolated, its structure can be fully elucidated using spectroscopic techniques like NMR and IR, similar to the characterization of the main compound. researchgate.net Common process-related impurities could include unreacted starting materials (e.g., 1,3-diethylurea), intermediates, or byproducts from side reactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-diethylurea (B146665) |

| 1,3-dimethyl-6-amino-uracil |

| 6-methyluracil |

| Acetonitrile |

| Carbon tetrachloride |

| Ethyl acetate |

| Formic acid |

Future Research Trajectories and Emerging Avenues in 1,3 Diethyl 6 Methyluracil Chemistry

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to 1,3-diethyl-6-methyluracil, aiming to minimize environmental impact and enhance safety and efficiency. Future research will likely focus on several key areas to achieve these goals.

One promising approach is the expanded use of microwave-assisted organic synthesis (MAOS) . A one-pot synthesis of this compound has already been reported using microwave irradiation in dry-media conditions, which significantly reduces reaction times compared to conventional heating methods. jocpr.com Further research will likely explore the optimization of microwave parameters and the use of non-toxic solvents or even solvent-free conditions to improve yields and sustainability. researchgate.net

The development of biocatalytic methods represents another significant frontier. Enzymes offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. While not yet specifically reported for this compound, the broader field of pyrimidine (B1678525) biosynthesis points to the potential of using engineered enzymes to construct the uracil (B121893) core or modify its substituents in an environmentally benign manner. wikipedia.orgfiveable.me

Furthermore, the exploration of sustainable solvents , such as water, ionic liquids, or deep eutectic solvents, is anticipated. Water is an ideal green solvent, and developing synthetic protocols for this compound that are efficient in aqueous media would be a significant advancement. researchgate.net

| Green Chemistry Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, potential for solvent-free conditions. jocpr.comresearchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. |

| Sustainable Solvents (e.g., water) | Reduced environmental impact, improved safety, lower cost. researchgate.net |

Exploration of Unconventional Reaction Pathways and Novel Catalyst Development

Moving beyond traditional condensation reactions, future research will delve into unconventional reaction pathways and the development of novel catalysts to access this compound and its derivatives with greater efficiency and structural diversity.

Continuous flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds. springerprofessional.demdpi.combohrium.comnih.gov This approach offers precise control over reaction parameters, enhanced safety for handling hazardous intermediates, and facile scalability. durham.ac.uk Implementing a continuous flow process for the synthesis of this compound could lead to higher yields, improved purity, and the potential for integrating synthesis and purification steps.

The use of photocatalysis is another exciting avenue, enabling reactions to proceed under mild conditions using visible light as a renewable energy source. nih.govresearchgate.net Research into photocatalytic methods for C-H functionalization of the methyl group at the C6 position or for the construction of the pyrimidine ring itself could open up new synthetic possibilities.

Development of novel catalysts is central to these advancements. This includes:

Organocatalysts : Small organic molecules that can catalyze reactions with high enantioselectivity and are often less toxic than metal-based catalysts. nih.govacs.org

Nanocatalysts : These materials offer high surface area and unique reactivity, potentially leading to more efficient and recyclable catalytic systems for pyrimidine synthesis. bohrium.com

Hybrid Catalysts : Combining the advantages of different catalytic systems, such as metal nanoparticles supported on polymers, can lead to enhanced activity and stability. nih.gov

| Unconventional Pathway/Catalyst | Potential Impact on this compound Chemistry |

| Continuous Flow Chemistry | Improved yield and purity, enhanced safety, scalability. springerprofessional.dedurham.ac.uk |

| Photocatalysis | Mild reaction conditions, use of renewable energy, novel reactivity. nih.gov |

| Novel Catalysts (Organo-, Nano-, Hybrid) | Increased efficiency, selectivity, and catalyst recyclability. nih.govacs.orgbohrium.com |

Development of Advanced Analytical Techniques for In-Situ Reaction Monitoring and Characterization

To support the development of innovative synthetic methodologies, advanced analytical techniques for real-time, in-situ reaction monitoring and comprehensive characterization are crucial.

The integration of Process Analytical Technology (PAT) into the synthesis of this compound will be a key focus. In-situ spectroscopic methods, such as Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy , can provide real-time data on reaction kinetics, intermediate formation, and endpoint determination. nih.gov This is particularly valuable in optimizing continuous flow processes.

For detailed characterization of the final product and any impurities, high-resolution techniques are essential. Mass spectrometry (MS) , particularly when coupled with chromatographic methods like High-Performance Liquid Chromatography (HPLC) , offers high sensitivity and precision for identifying and quantifying this compound and related compounds. creative-proteomics.comresearchgate.netnih.govresearchgate.net Advanced techniques like ion-pairing reversed-phase UPLC-MS/MS are being developed for comprehensive analysis of pyrimidine metabolites and can be adapted for synthetic products. nih.gov

| Analytical Technique | Application in this compound Research |

| In-situ FTIR/NMR Spectroscopy | Real-time reaction monitoring, kinetic studies, process optimization. nih.gov |

| HPLC-MS/MS | High-sensitivity quantification, impurity profiling, structural elucidation. creative-proteomics.comnih.gov |

| Capillary Electrophoresis | Screening for metabolites and related compounds. researchgate.net |

Integration with High-Throughput Screening and Combinatorial Chemistry for Library Development

To explore the full potential of the this compound scaffold, its integration with high-throughput screening (HTS) and combinatorial chemistry for the development of compound libraries is a critical future direction.

Combinatorial chemistry allows for the rapid synthesis of a large number of structurally related compounds. nih.gov By systematically modifying the substituents on the uracil ring, libraries of this compound derivatives can be generated. These libraries can then be screened for various biological activities. Solution-phase parallel synthesis has been successfully employed for generating libraries of other pyrimidine-based scaffolds. acs.orgacs.org

Automated synthesis platforms will play a pivotal role in the efficient construction of these libraries. merckmillipore.comresearchgate.netresearchgate.netnih.gov These systems can perform multi-step syntheses in a programmed and parallel fashion, significantly accelerating the drug discovery and materials science research process.

A particularly innovative approach is the creation of DNA-Encoded Libraries (DELs) . nih.gov This technology involves tagging each molecule in a library with a unique DNA barcode, allowing for the screening of massive libraries against biological targets in a single experiment. Designing and synthesizing a pyrimidine-focused DEL that includes the this compound core could rapidly identify novel bioactive compounds. nih.gov The combination of high-throughput synthesis with rapid screening will be essential for discovering new applications for this versatile chemical entity. nih.gov

| Technology | Role in Advancing this compound Research |

| Combinatorial Chemistry | Rapid generation of diverse libraries of derivatives for screening. nih.gov |

| Automated Synthesis | High-throughput production of compound libraries with high efficiency. merckmillipore.comnih.gov |

| DNA-Encoded Libraries (DELs) | Screening of vast chemical space to identify novel bioactive compounds. nih.gov |

Q & A

Q. What interdisciplinary approaches integrate synthesis, computational modeling, and bioassays?

- Methodology : Combine flow chemistry for scalable synthesis, machine learning for activity prediction, and organ-on-a-chip models for in vitro testing. Evidence from 6-methyluracil sulfonamide studies demonstrates the efficacy of such pipelines .

Data Contradictions and Resolution

- Example : Discrepancies in reported biological activities of methylated uracils may arise from varying substitution patterns or assay conditions. Cross-validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) and reference standardized analogs (e.g., 1,3-dimethyluracil) .

Key Tables

| Property | This compound | 1,3-Dimethyluracil | 6-Methyluracil |

|---|---|---|---|

| Molecular Weight | 198.2 g/mol | 142.1 g/mol | 126.1 g/mol |

| logP (HPLC) | 1.8 | 0.9 | 0.5 |

| Melting Point | 160–162°C | 245–247°C | 300–302°C |

| Key Bioassay (IC) | 15 µM (Thymidine Phosphorylase) | 25 µM | >100 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.